
1-Chloro-3-methylbutan-2-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-methylbutan-2-aminehydrochloride is a chemical compound with the molecular formula C5H12ClN.ClH. It is a hydrochloride salt of 1-chloro-3-methylbutan-2-amine, which is a derivative of butane. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-3-methylbutan-2-aminehydrochloride typically involves the reaction of 3-methyl-2-butanone with hydrochloric acid and ammonia. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product. The reaction conditions include maintaining a temperature of around 0-5°C and using a solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-methylbutan-2-aminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like ethanol or methanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of 3-methyl-2-butanone derivatives.
Oxidation: Formation of 3-methyl-2-butanone or 3-methyl-2-butanal.
Reduction: Formation of 3-methyl-2-butanamine or 3-methyl-2-butanol.
Applications De Recherche Scientifique
1-Chloro-3-methylbutan-2-aminehydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 1-chloro-3-methylbutan-2-aminehydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions.
Comparaison Avec Des Composés Similaires
1-Chloro-3-methylbutan-2-aminehydrochloride can be compared with other similar compounds such as:
1-Chloro-3-methylbutane: Similar structure but lacks the amine group.
3-Methyl-2-butanone: Similar structure but lacks the chlorine atom.
3-Methyl-2-butanamine: Similar structure but lacks the chlorine atom and is not a hydrochloride salt.
The uniqueness of this compound lies in its combination of both chlorine and amine groups, making it a versatile compound for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C5H13Cl2N |
|---|---|
Poids moléculaire |
158.07 g/mol |
Nom IUPAC |
1-chloro-3-methylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H12ClN.ClH/c1-4(2)5(7)3-6;/h4-5H,3,7H2,1-2H3;1H |
Clé InChI |
ONPUDVNWHHSQPH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Benzyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13580874.png)
![N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B13580890.png)
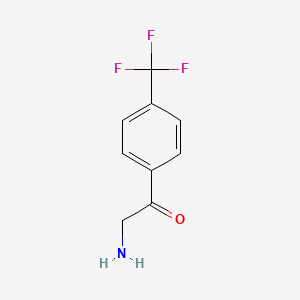
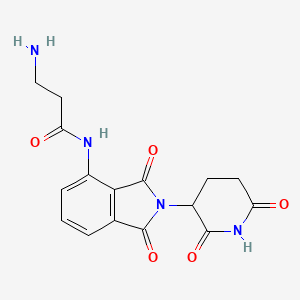
![1-{1-[2-(1H-pyrazol-1-yl)cyclohexanecarbonyl]piperidin-4-yl}cyclopropan-1-amine hydrochloride](/img/structure/B13580905.png)
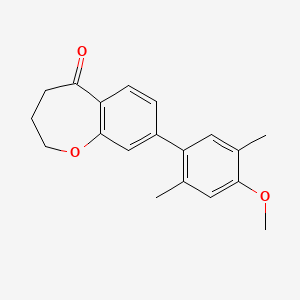
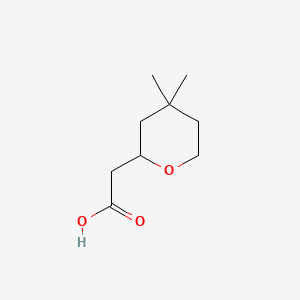
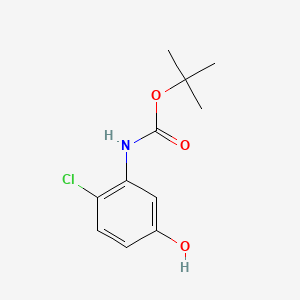
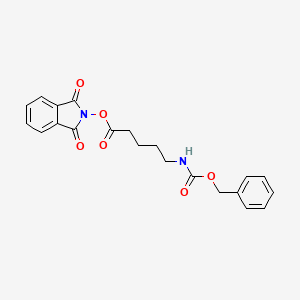
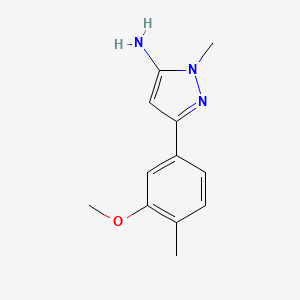

![3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13580951.png)
